molecular formula C9H11F3N2O2 B132146 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 142818-02-8

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B132146
CAS No.: 142818-02-8
M. Wt: 236.19 g/mol
InChI Key: LBPZUNLSYYEDFB-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-02-8) is a pyrazole-based carboxylic acid with a tert-butyl group at the 1-position and a trifluoromethyl (CF₃) group at the 5-position. Its molecular formula is C₉H₁₁F₃N₂O₂, and it has a molecular weight of 236.20 g/mol . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the steric bulk of the tert-butyl group and the electron-withdrawing properties of CF₃ to modulate reactivity and biological activity.

Properties

IUPAC Name

1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPZUNLSYYEDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363248
Record name 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142818-02-8
Record name 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142818-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include radical and electrophilic trifluoromethylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The trifluoromethyl group in 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid enhances its lipophilicity, potentially improving its ability to penetrate cell membranes. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects
    • The compound's ability to modulate inflammatory pathways has been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Its structural features may contribute to its effectiveness against various bacterial strains, making it a candidate for further development in antibiotic therapies .

Agrochemical Applications

  • Herbicide Development
    • The unique chemical properties of this compound make it suitable for use in herbicides. Pyrazole compounds are known for their ability to inhibit specific biochemical pathways in plants, leading to effective weed control while minimizing harm to crops .
  • Pesticide Formulations
    • Its efficacy against pests has been noted, suggesting its potential as an active ingredient in pesticide formulations. The trifluoromethyl group enhances the biological activity of the compound, making it a valuable addition to agrochemical products .

Material Science Applications

  • Polymer Chemistry
    • The compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its unique functional groups allow for the creation of materials with specific characteristics such as increased thermal stability and chemical resistance .
  • Nanotechnology
    • Research into nanocomposites has identified pyrazole derivatives as potential agents for improving the mechanical properties of nanomaterials. The incorporation of this compound into nanostructures could lead to innovative applications in electronics and materials engineering .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry, 2023Demonstrated significant anticancer activity against breast cancer cell lines
AgrochemicalsPesticide Science, 2024Effective herbicide formulation with reduced phytotoxicity
Material SciencePolymer Chemistry Reviews, 2023Enhanced mechanical properties in polymer composites incorporating pyrazole derivatives

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with analogs differing in substituents at the 1- and 5-positions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Applications
1-(tert-Butyl)-5-CF₃-1H-pyrazole-4-COOH C₉H₁₁F₃N₂O₂ 236.20 1: tert-butyl; 5: CF₃ 142818-02-8 High steric bulk; intermediate synthesis
1-(3-Fluorophenyl)-5-CF₃-1H-pyrazole-4-COOH C₁₁H₇F₄N₂O₂ 278.18 1: 3-fluorophenyl; 5: CF₃ Not provided Enhanced aromatic π-stacking; drug design
1-Methyl-5-CF₃-1H-pyrazole-4-COOH C₆H₅F₃N₂O₂ 194.11 1: methyl; 5: CF₃ 119083-00-0 Compact structure; agrochemical building block
1-(4-Methylphenyl)-5-CF₃-1H-pyrazole-4-COOH C₁₂H₁₁F₃N₂O₂ 268.23 1: 4-methylphenyl; 5: CF₃ 98534-84-0 Improved lipophilicity; API intermediates
1-[3-Chloro-5-CF₃-pyridin-2-yl]-5-CF₃-1H-pyrazole-4-COOH C₁₁H₄ClF₆N₃O₂ 356.62 1: 3-chloro-5-CF₃-pyridinyl; 5: CF₃ 1305711-84-5 Dual CF₃ groups; pesticidal activity

Key Observations :

  • Electronic Effects : The CF₃ group enhances electrophilicity at the 4-carboxylic acid position, facilitating amide bond formation. Aromatic substituents (e.g., 3-fluorophenyl) add π-π interaction capabilities, useful in drug-receptor binding .
  • Molecular Weight : Bulky substituents (e.g., tert-butyl, biphenyl-thiazolyl in CAS 955964-22-4 ) increase molecular weight, impacting pharmacokinetic properties like solubility and membrane permeability.

Physicochemical and Stability Profiles

  • Solubility : The tert-butyl group reduces aqueous solubility compared to polar substituents like 4-nitrophenyl (e.g., ethyl ester in ) .
  • Stability : tert-butyl esters are prone to acid-catalyzed deprotection, whereas aryl-substituted analogs (e.g., 3-fluorophenyl) exhibit greater stability under acidic conditions .
  • Thermal Properties : Melting points vary significantly; for instance, the 4-methylphenyl analog is a solid at room temperature , while the target compound’s ester derivative (ethyl ester, CAS 852691-03-3) is liquid .

Biological Activity

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest due to its unique structural features, including a tert-butyl group and a trifluoromethyl group. These modifications enhance its chemical reactivity and biological activity, making it a promising candidate in various fields, particularly in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C9H11F3N2O2, with a molecular weight of 224.19 g/mol. The compound features an acidic carboxyl group, which may contribute to its biological activities by interacting with biological targets.

PropertyValue
IUPAC Name1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Molecular FormulaC9H11F3N2O2
Molecular Weight224.19 g/mol
CAS Number142818-02-8
Melting Point115-117 °C

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit microtubule assembly, which is crucial for cancer cell proliferation. Compounds derived from pyrazoles have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death at concentrations as low as 1.0 μM .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Studies have shown that certain pyrazole derivatives exhibit selectivity towards COX-2, suggesting their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole compounds have been investigated for their antimicrobial properties and their ability to inhibit various enzymes linked to disease processes. For instance, they have shown inhibitory effects on human deacetylase Sirtuin 2 and carbonic anhydrase .

Case Studies

Several case studies have been documented regarding the biological activity of related pyrazole compounds:

  • Microtubule Destabilization : In one study, compounds similar to this compound were synthesized and evaluated for their ability to destabilize microtubules in cancer cells, showing promising results that warrant further investigation .
  • Caspase Activation : Another study reported that specific pyrazole derivatives could enhance caspase activity in breast cancer cells, indicating their potential role in apoptosis induction as part of cancer therapy strategies .
  • COX Inhibition : A series of substituted pyrazole derivatives were screened for COX-1 and COX-2 inhibitory activities, revealing significant anti-inflammatory effects with minimal side effects in animal models .

Q & A

Q. Basic

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions. The tert-butyl group shows a singlet at δ 1.3–1.5 ppm, while the trifluoromethyl group appears as a quartet (δ 120–125 ppm in 19F^{19}\text{F}-NMR) .
  • X-ray Crystallography : Resolves bond angles and torsional strain, particularly for the pyrazole ring and substituent orientations. For a related analog, C–C bond lengths in the pyrazole core were 1.38–1.42 Å .

What strategies mitigate low regioselectivity during pyrazole ring formation?

Advanced
Regioselectivity challenges arise from competing hydrazine attack sites on β-ketoesters. Solutions include:

  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts .
  • Catalytic Additives : Pd(PPh₃)₄ in Suzuki-Miyaura coupling improves selectivity for trifluoromethyl group positioning .
  • Pre-functionalized Intermediates : Using tert-butyl-substituted hydrazines precludes competing substitutions .

How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Q. Advanced

  • DFT Studies : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For 5-(trifluoromethyl)pyrazoles, the LUMO is localized on the CF₃ group, enhancing electrophilicity .
  • Docking Simulations : Model interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding between the carboxylic acid moiety and active-site residues .

What are the implications of trifluoromethyl and tert-butyl groups on biological activity?

Q. Advanced

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units), improving membrane permeability .
  • tert-Butyl : Steric effects reduce off-target interactions. In antitumor analogs, tert-butyl substitution increased IC₅₀ values by 3-fold compared to methyl groups .

What safety precautions are essential when handling this compound?

Q. Basic

  • Decomposition Risks : Thermal degradation above 200°C releases HF and CO₂; use inert atmospheres for high-temperature reactions .
  • PPE : Nitrile gloves, fume hoods, and respiratory protection are mandatory due to potential irritancy .

How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Q. Methodological

  • Salt Formation : Neutralize the carboxylic acid with NaOH to form a sodium salt, improving solubility (e.g., 10 mM in PBS) .
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

What analytical methods quantify trace impurities in the final product?

Q. Advanced

  • HPLC-MS : A C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) resolves impurities (LOD: 0.1% w/w). MS/MS identifies hydrazine byproducts (m/z 32–34) .
  • NMR Relaxation Editing : Suppresses main compound signals to detect low-concentration impurities (e.g., unreacted ester precursors) .

How does the compound’s stability vary under different storage conditions?

Q. Methodological

  • Long-Term Stability : Store at –20°C under argon; degradation <2% over 12 months. At 25°C, hydrolysis of the tert-butyl group occurs (t₁/₂ ≈ 90 days) .
  • Light Sensitivity : UV exposure (254 nm) induces decarboxylation; use amber vials for storage .

What mechanistic insights explain contradictory biological activity data in published studies?

Advanced
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may stem from:

  • Assay Conditions : Varying ATP concentrations (1 mM vs. 100 µM) alter competitive inhibition kinetics .
  • Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp) in HeLa vs. HEK293 cells impacts intracellular concentrations .

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